molecular formula C10H15N3O5S B1259639 5-Aminomethyl-2-thiouridine

5-Aminomethyl-2-thiouridine

Cat. No.: B1259639
M. Wt: 289.31 g/mol
InChI Key: LOEDKMLIGFMQKR-JXOAFFINSA-N
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Description

5-aminomethyl-2-thiouridine is a nucleoside analogue having 5-aminomethyl-2-thiouracil as the modified nucleobase. It is functionally related to a uridine. It is a conjugate base of a this compound(1+).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEDKMLIGFMQKR-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Safety Operating Guide

Safe Disposal and Handling Protocol: 5-Aminomethyl-2-thiouridine (mnm5s2U)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile[1][2]

5-Aminomethyl-2-thiouridine (mnm5s2U) is a hyper-modified nucleoside found at the wobble position (U34) of specific tRNAs (e.g., tRNA-Lys, tRNA-Glu). While invaluable for studying translational fidelity and RNA thermodynamics, its disposal requires specific attention due to its thionucleoside (sulfur-containing) nature.

Unlike standard nucleotides, mnm5s2U contains a thiocarbonyl group (


) at the 2-position. This structural modification dictates our primary safety directive: prevention of acid hydrolysis and uncontrolled oxidation. 
Chemical Hazard Matrix
PropertyCharacteristicOperational Implication
Chemical Class Thionucleoside / Organic AmineSegregate from oxidizers and strong acids.
Stability Labile under acidic conditionsCRITICAL: Contact with strong acids may release Hydrogen Sulfide (

) gas.
Reactivity Nucleophilic SulfurCan react vigorously with hypochlorites (Bleach).
Toxicity Potential CytotoxinTreat as a toxic chemical; assume mutagenic potential until verified.

Core Directive: Waste Segregation Logic

The most common error in handling thionucleosides is treating them as generic "organic waste." You must segregate mnm5s2U based on the "Sulfur Rule" :

  • NO Acid Contact: Never dispose of mnm5s2U stocks in "Acid Waste" carboys. The liberation of

    
     (rotten egg odor) is a sign of improper disposal and an immediate inhalation hazard [1].
    
  • Oxidizer Separation: Do not mix concentrated mnm5s2U with strong oxidizers (e.g., concentrated Bleach, Hydrogen Peroxide). While oxidation is used for decontamination, bulk mixing in a waste container can generate heat and toxic sulfonyl byproducts.

  • Bio-Waste vs. Chemical Waste:

    • High Concentration (>1 mM): Dispose as Chemical Waste .[1]

    • Low Concentration (Cell Culture media): Dispose as Biohazardous Waste (Autoclave preferred over chemical disinfection).

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Stock/Powder)

Context: Expired lyophilized powder or spill cleanup residues.

  • Containment: Place the vial or contaminated debris into a clear, sealable secondary bag (e.g., Ziploc).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound (Organic Sulfur Compound)."

    • Hazard Checkbox: Toxic.[2][3]

  • Disposal Stream: Place in the Solid Hazardous Waste bin (often white or yellow pail).

    • Note: Do NOT place in the "Sharps" container unless the vial is broken glass.

Scenario B: Liquid Waste (Aqueous Buffers/HPLC Waste)

Context: Leftover reaction mixtures, HPLC eluent containing mnm5s2U.

  • pH Check: Ensure the solution pH is > 7.0. If acidic, neutralize carefully with Sodium Bicarbonate (

    
    ) before consolidation.
    
  • Solvent Segregation:

    • If in Water/PBS: Pour into Aqueous Chemical Waste carboy.

    • If in DMSO/Methanol: Pour into Non-Halogenated Organic Solvent carboy.

  • Documentation: Log the volume and concentration on the carboy tag.

Scenario C: Bio-Contaminated Waste (Cell Culture)

Context: Media supernatant or cell pellets treated with mnm5s2U.

  • Primary Deactivation (Preferred): Autoclave the waste at 121°C, 15 psi for 30 minutes. The heat denatures the biological agents. The chemical residue is then treated as non-hazardous aqueous waste only if concentration is negligible (< 10

    
    ).
    
  • Alternative Deactivation (Bleach):

    • Warning: Only use if mnm5s2U concentration is trace.

    • Add fresh 10% Hypochlorite solution to the liquid waste (final concentration 1%).

    • Allow to sit for 20 minutes in a fume hood (to vent any minor sulfur-oxidation off-gassing).

    • Flush with copious water if permitted by local EHS, or solidify and dispose of as solid bio-waste.

Visualized Decision Logic

The following diagram illustrates the critical decision points for mnm5s2U disposal.

DisposalWorkflow Start Waste Generation: mnm5s2U StateCheck Physical State? Start->StateCheck SolidBranch Solid / Powder StateCheck->SolidBranch Powder/Spill Debris LiquidBranch Liquid Solution StateCheck->LiquidBranch Buffer/Media SolidHaz Solid Chemical Waste (Tag: Organic Sulfur) SolidBranch->SolidHaz BioCheck Biological Contamination? LiquidBranch->BioCheck ConcCheck Concentration? BioCheck->ConcCheck Yes (Cells/Media) ChemWaste Liquid Chemical Waste (Non-Halogenated) BioCheck->ChemWaste No (Pure Chemical) ConcCheck->ChemWaste High (>1mM) Autoclave Autoclave Deactivation (Preferred for Thio-compounds) ConcCheck->Autoclave Trace (<1mM) Bleach Chemical Disinfection (Ventilation Required) Autoclave->Bleach Alternative (If Autoclave Unavailable)

Figure 1: Decision matrix for mnm5s2U disposal. Note the prioritization of chemical waste streams for high concentrations to avoid oxidizer incompatibility.

Emergency Procedures: Spills

If a spill occurs, do not panic. The primary risk is contamination, not immediate life-threatening toxicity.

  • Evacuate & Ventilate: If a powder spill creates dust, clear the immediate area and allow biosafety cabinet/fume hood airflow to clear airborne particulates.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.

  • Neutralization (Liquid Spills):

    • Cover the spill with an absorbent pad.

    • Do NOT pour straight bleach on the spill.

    • Clean the area with a mild detergent solution first, then follow with a 70% Ethanol wipe.

  • Decontamination (Powder Spills):

    • Cover with a wet paper towel (dampened with water) to prevent dust generation.

    • Scoop up the material and place it in the Solid Hazardous Waste bag.

Regulatory Compliance & Grounding

While this compound is not typically listed on the EPA's P-list or U-list (RCRA), it must be managed as a Characteristic Waste due to its toxicity and reactivity potential [2].

  • US (OSHA/EPA): Handle in accordance with 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories).

  • EU (REACH/CLP): Dispose of as hazardous organic waste (EWC code 16 05 06* or similar).

References
  • National Institute for Occupational Safety and Health (NIOSH). Hydrogen Sulfide: IDLH Value Profile. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER).[4] United States Department of Labor. [Link]

  • PubChem. 2-Thiouridine Compound Summary. National Library of Medicine. (Used for analog chemical property verification). [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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5-Aminomethyl-2-thiouridine
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